molecular formula C18H20O B1360589 3-(2,4-Dimethylphenyl)-2'-methylpropiophenone CAS No. 898793-53-8

3-(2,4-Dimethylphenyl)-2'-methylpropiophenone

Cat. No.: B1360589
CAS No.: 898793-53-8
M. Wt: 252.3 g/mol
InChI Key: UTLMECNSFXMKAS-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2'-methylpropiophenone is a propiophenone derivative characterized by two aromatic rings: a 2,4-dimethyl-substituted phenyl group attached to the ketone-bearing propanone chain and a second phenyl ring substituted with a methyl group at the 2'-position. This compound belongs to a class of diaryl ketones, where substituent positions significantly influence physicochemical and biological properties.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-9-16(15(3)12-13)10-11-18(19)17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLMECNSFXMKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644664
Record name 3-(2,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-53-8
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,4-dimethylbenzoyl chloride reacts with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Formation of 3-(2,4-dimethylphenyl)-2’-methylbenzoic acid.

    Reduction: Formation of 3-(2,4-dimethylphenyl)-2’-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2’-methylpropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ketone structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Dimethylphenyl Substitution

  • 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone (CAS 898768-96-2): The adjacent 2,3-dimethyl groups on the phenyl ring introduce greater steric hindrance, possibly limiting rotational freedom and affecting crystal packing. This could result in higher melting points compared to the 2,4-dimethyl isomer .
  • 3-(2,4-Dimethylphenyl)-3'-methylpropiophenone (CAS 898793-55-0): The methyl group at the 3'-position (vs. 2') shifts the substituent’s electronic effects. A meta-substituted methyl group may reduce electron-donating resonance effects, slightly decreasing the ketone’s electrophilicity compared to the ortho-substituted (2') analog .

Functional Group Variations

  • Propenone Derivatives (e.g., 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one, ): The α,β-unsaturated ketone (propenone) structure enables conjugation, increasing reactivity toward Michael additions and interactions with biological nucleophiles (e.g., thiols).
  • Glycosylated Analogs (e.g., T-1095A, ): T-1095A features a 2',6'-dihydroxy-4'-methylpropiophenone core with a β-D-glycopyranoside moiety. The glycoside enhances water solubility and targets sodium-glucose cotransporters (SGLTs), a mechanism absent in the non-hydroxylated, non-glycosylated target compound. This highlights how functional group additions can tailor compounds for specific therapeutic applications (e.g., diabetes management) .

Table 1: Comparative Analysis of Selected Compounds

Compound Name Substituent Positions Functional Groups Key Properties/Applications Reference
3-(2,4-Dimethylphenyl)-2'-methylpropiophenone 2,4-dimethyl (Ph), 2'-methyl (Ph) Ketone Structural analog in materials research
3-(2,5-Dimethylphenyl)-2'-methylpropiophenone 2,5-dimethyl (Ph), 2'-methyl (Ph) Ketone Limited data; likely lower steric hindrance
T-1095A 2',6'-dihydroxy, 4'-methyl (Ph), benzofuran Ketone, glycoside SGLT inhibition, antidiabetic
1-(4-Hydroxyphenyl)-3-(3-CF3-phenyl)prop-2-en-1-one α,β-unsaturated ketone Propenone, trifluoromethyl Enhanced reactivity for drug design

Biological Activity

3-(2,4-Dimethylphenyl)-2'-methylpropiophenone is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a dimethyl-substituted phenyl group and a propiophenone moiety, positions it as a candidate for further investigation in biological systems. This article reviews the compound's biological activity, synthesizing findings from diverse sources.

The molecular formula of this compound is C₁₉H₂₂O. Its synthesis typically involves reactions that can be scaled for industrial applications, such as batch or continuous processing methods to enhance yield and efficiency. The compound serves as a precursor in various synthetic pathways, including its role in catalysis and organic synthesis.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds have shown notable interactions with biological systems. The following sections detail potential activities based on structural analogs.

1. Interaction with Biological Systems

  • Adrenergic Receptor Interaction : Compounds with similar structures have been noted to interact with adrenergic receptors, potentially leading to overexcitation and paralysis in target organisms. This suggests potential applications in agrochemicals or pest control.
  • Enzyme Inhibition : Related compounds may inhibit enzymes such as monoamine oxidases, which could impact neurotransmitter levels within biological systems.

2. Antimicrobial Activity

Research on structurally similar compounds indicates potential antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. These studies suggest that this compound might also exhibit similar antimicrobial effects due to its structural characteristics .

Case Study 1: Antimicrobial Properties

A recent study evaluated the antimicrobial activity of various thiazole derivatives, revealing that compounds sharing structural features with this compound exhibited significant activity against drug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects .

CompoundTarget OrganismMIC (µg/mL)Activity
Thiazole Derivative AS. aureus1Excellent
Thiazole Derivative BE. faecium2Strong
This compound (Predicted)VariousTBDPotential

Case Study 2: Potential Antiviral Effects

Some derivatives related to this compound have shown antiviral and antiparasitic effects in preliminary studies. Ongoing research aims to elucidate their mechanisms of action and potential therapeutic applications in modulating biochemical pathways relevant to viral infections.

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